1-chloro-N-cyclopropyl-N-propylmethanesulfonamide
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Overview
Description
1-chloro-N-cyclopropyl-N-propylmethanesulfonamide is a chemical compound with the molecular formula C7H14ClNO2S. It is characterized by the presence of a chloro group, a cyclopropyl group, and a propyl group attached to a methanesulfonamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-cyclopropyl-N-propylmethanesulfonamide typically involves the reaction of cyclopropylamine with propylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopropylamine+Propylmethanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-cyclopropyl-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfonamide group can yield amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-cyclopropyl-N-propylmethanesulfonamide derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of N-cyclopropyl-N-propylamine.
Scientific Research Applications
1-chloro-N-cyclopropyl-N-propylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-N-cyclopropyl-N-propylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropyl and propyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-N-cyclopropyl-N-methylmethanesulfonamide
- 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide
- 1-chloro-N-cyclopropyl-N-butylmethanesulfonamide
Uniqueness
1-chloro-N-cyclopropyl-N-propylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations compared to its analogs.
Properties
Molecular Formula |
C7H14ClNO2S |
---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-chloro-N-cyclopropyl-N-propylmethanesulfonamide |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-5-9(7-3-4-7)12(10,11)6-8/h7H,2-6H2,1H3 |
InChI Key |
VFSJZQOVGHJDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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